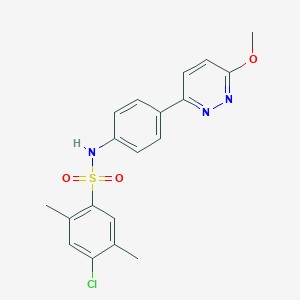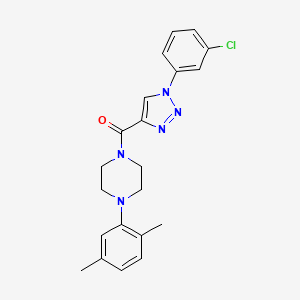![molecular formula C17H18N2O2S2 B3415024 4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 951588-68-4](/img/structure/B3415024.png)
4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Vue d'ensemble
Description
4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Anticancer Activity
This compound has been found to have potential anticancer activity . It has been synthesized as a novel CDK2 targeting compound, which inhibits the growth of certain cell lines . This makes it a promising candidate for further research in cancer treatment.
Antitubercular Activity
The compound has shown potential antitubercular activity . This suggests that it could be used in the development of new chemotherapeutic agents for the treatment of tuberculosis.
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a part of this compound, has been associated with antimicrobial properties . This could make it useful in the development of new antimicrobial drugs.
Antihypertensive Properties
The compound has been associated with antihypertensive effects . This suggests that it could be used in the treatment of high blood pressure.
Antidiabetic Properties
The 1,2,4-benzothiadiazine-1,1-dioxide ring has also been associated with antidiabetic properties . This could make it a potential candidate for the development of new antidiabetic drugs.
KATP Channel Activation
The compound has been reported to activate KATP channels . This activity could have potential applications in the treatment of various diseases, including diabetes and cardiovascular diseases.
AMPA Receptor Modulation
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with AMPA receptor modulation . This suggests that the compound could have potential applications in the treatment of neurological disorders.
Antifungal Activity
The compound has been associated with antifungal activity . This suggests that it could be used in the development of new antifungal drugs.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, have been found to target theurease enzyme . Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to carbamic acids, which further hydrolyze to ammonia and carbon dioxide . It is known as a virulence factor found in various pathogenic microorganisms .
Mode of Action
Similar compounds have been shown to exhibit inhibitory activities against the urease enzyme . They occupy the active site of the enzyme, leading to a competitive type of inhibition . The presence of the sulfur atom in these compounds provides the optimum situation to cross the cellular membranes and induce its effect .
Biochemical Pathways
The inhibition of the urease enzyme can disrupt the urea cycle, affecting the production of ammonia and carbon dioxide .
Pharmacokinetics
The presence of the sulfur atom in similar compounds contributes to their relative lipophilicity, which may influence their absorption and distribution within the body .
Result of Action
Similar compounds have demonstrated significant antimicrobial activities . They have also exhibited potent urease inhibitory activities against certain microorganisms, confirming their urease inhibitory potential .
Propriétés
IUPAC Name |
4-ethyl-3-[(4-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-3-19-15-6-4-5-7-16(15)23(20,21)18-17(19)22-12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJINJIFCNGNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B3414942.png)
![2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-1H-benzimidazole](/img/structure/B3414952.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3414955.png)

![2-(2,5-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3414971.png)
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide](/img/structure/B3414975.png)


![2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3414986.png)

![N-benzyl-2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3414994.png)
![3-((2-chlorobenzyl)thio)-4-ethyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3415002.png)
![N-(2,4-dichlorobenzyl)-2-{1-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetamide](/img/structure/B3415015.png)
